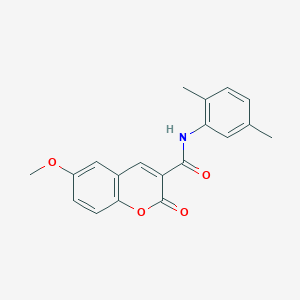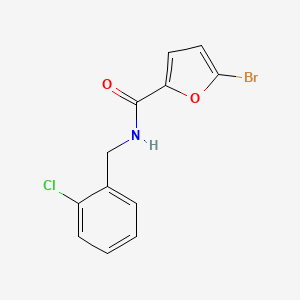
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide, also known as BPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. BPB is a benzamide derivative that has been found to exhibit anti-inflammatory, anti-cancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide is not fully understood, but it has been suggested that N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide exerts its biological activities through multiple pathways. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway (Zhang et al., 2015). In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival (Wang et al., 2016). In the case of anti-inflammatory activity, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the suppression of NF-κB-mediated inflammatory responses (Li et al., 2016).
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to have various biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to induce cell cycle arrest and inhibit cell migration and invasion (Zhang et al., 2015). In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a key role in cancer cell invasion and metastasis (Wang et al., 2016). In the case of anti-inflammatory activity, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins (Li et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its biological activities can be easily tested in vitro and in vivo. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to have low toxicity in animal models, making it a safe compound for use in research studies (Zhang et al., 2015). However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo (Wang et al., 2016).
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide. One area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. In addition, further studies are needed to elucidate the exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide and its downstream signaling pathways.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide, or N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide, is a synthetic compound that has shown potential in various fields of research due to its diverse range of biological activities. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to exhibit anti-inflammatory, anti-cancer, and antiviral properties, and its mechanism of action involves multiple pathways. N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has several advantages as a research tool, but its poor solubility in water is a limitation. Future research on N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide should focus on the development of N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide derivatives with improved solubility and bioavailability, as well as the investigation of its potential therapeutic applications.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-phenoxybenzoic acid with thionyl chloride to form 2-phenoxybenzoyl chloride. This intermediate is then reacted with 1,3-benzodioxole-5-methanol in the presence of a base to form N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide (Wang et al., 2016).
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been found to have potential applications in various fields of research due to its diverse range of biological activities. In the field of cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells (Zhang et al., 2015). N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has also been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response (Li et al., 2016). In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide has been shown to have antiviral properties by inhibiting the replication of the hepatitis B virus (HBV) (Zhang et al., 2018).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-21(22-13-15-10-11-19-20(12-15)25-14-24-19)17-8-4-5-9-18(17)26-16-6-2-1-3-7-16/h1-12H,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVALFZVOWRDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)



![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![N-(2-isopropylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5694699.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)
![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)